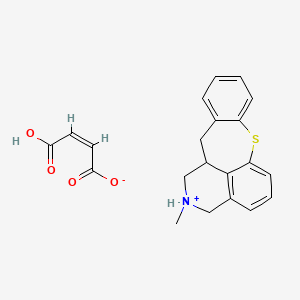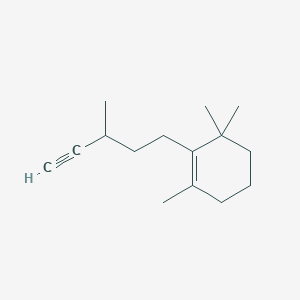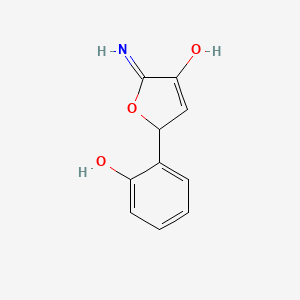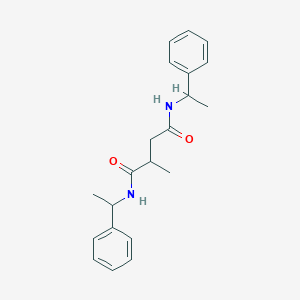
Butanediamide, 2-methyl-N,N'-bis(1-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanediamide, 2-methyl-N,N’-bis(1-phenylethyl)- is a chemical compound with the molecular formula C₂₁H₂₆N₂O₂. It is a type of amide, which is a class of organic compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is known for its unique structure, which includes two phenylethyl groups attached to the nitrogen atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanediamide, 2-methyl-N,N’-bis(1-phenylethyl)- typically involves the reaction of butanediamide with 2-methyl-N,N’-bis(1-phenylethyl)-amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of Butanediamide, 2-methyl-N,N’-bis(1-phenylethyl)- is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process often involves continuous monitoring and adjustment of reaction parameters to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Butanediamide, 2-methyl-N,N’-bis(1-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Butanediamide, 2-methyl-N,N’-bis(1-phenylethyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Butanediamide, 2-methyl-N,N’-bis(1-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
Butanediamide: A simpler amide with similar structural features but lacking the phenylethyl groups.
N,N’-bis(1-phenylethyl)-amine: A related compound with similar functional groups but different overall structure
Uniqueness
Butanediamide, 2-methyl-N,N’-bis(1-phenylethyl)- is unique due to its specific combination of functional groups and structural features.
Properties
CAS No. |
98382-20-8 |
|---|---|
Molecular Formula |
C21H26N2O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-methyl-N,N'-bis(1-phenylethyl)butanediamide |
InChI |
InChI=1S/C21H26N2O2/c1-15(21(25)23-17(3)19-12-8-5-9-13-19)14-20(24)22-16(2)18-10-6-4-7-11-18/h4-13,15-17H,14H2,1-3H3,(H,22,24)(H,23,25) |
InChI Key |
JNDAQUMQXJWVKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)NC(C)C1=CC=CC=C1)C(=O)NC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


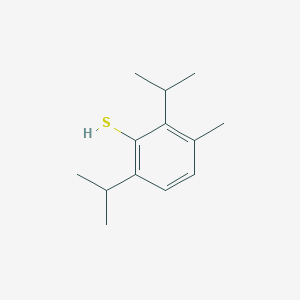
![2-(4-{4-[(2H-1,3-Benzodioxol-5-yl)oxy]butyl}piperazin-1-yl)pyrazine](/img/structure/B14348301.png)
![Ethyl 2-methyl-4-[(4-nitrophenyl)methoxy]butanoate](/img/structure/B14348321.png)

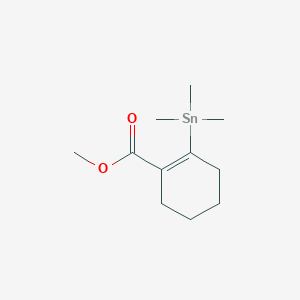
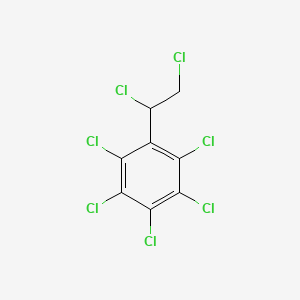
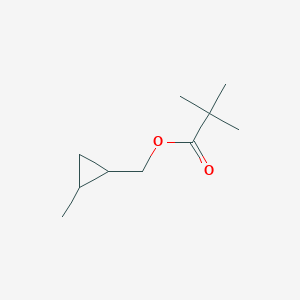
![1-[(Pentadecafluoroheptyl)oxy]octane](/img/structure/B14348344.png)
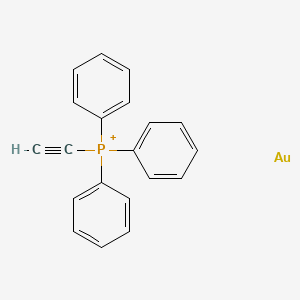
![N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide](/img/structure/B14348357.png)
![N''-[6-Phenyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-yl]guanidine](/img/structure/B14348370.png)
